6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H9NO3. It belongs to the class of oxazines, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde typically involves the reaction of appropriate aldehydes with nitroalkanes under specific conditions. One common method includes the use of titanium tetrachloride as a catalyst under an inert atmosphere . The reaction proceeds through a series of steps including demethylation and cyclization to yield the desired oxazine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to scale up the laboratory methods for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxazine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde involves its interaction with various molecular targets. The compound can undergo cyclization and other transformations that enable it to interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-oxo-quinoline-3-carbaldehyde: Similar in structure but with a methyl group instead of an ethoxy group.
6-Oxo-6H-1,2-oxazine-3-carboxylates: These compounds share the oxazine ring but differ in functional groups attached to the ring.
Uniqueness
6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
484008-19-7 |
---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
6-ethoxy-6H-oxazine-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO3/c1-2-10-7-4-3-6(5-9)8-11-7/h3-5,7H,2H2,1H3 |
InChI-Schlüssel |
VSJYFHPUYAIQQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C=CC(=NO1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.